2-(4-((2-苯基吗啉)磺酰基)苯基)-1,2-噻嗪烷 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

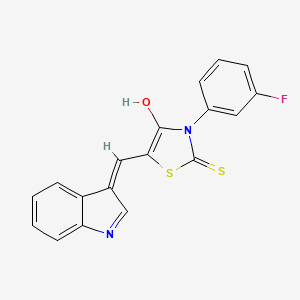

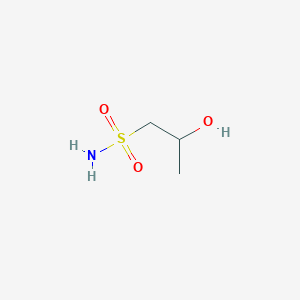

The compound 2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a derivative of 1,2-thiazinane 1,1-dioxide, which is a class of sulfur-nitrogen heterocycles. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related 1,2,4-thiadiazinane 1,1-dioxides has been reported through a three-component SuFEx type reaction involving β-aminoethane sulfonamides, methylene donors such as dichloromethane, dibromomethane, and formaldehyde, and a DBU mediated sulfur(vi) fluoride exchange reaction . Although the specific synthesis of 2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is not detailed, the methodologies described could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of 1,2-thiazinane 1,1-dioxides is characterized by a six-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfonyl group and its interactions with other substituents can significantly influence the molecular conformation and, consequently, the reactivity and properties of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds, such as 2-sulfonyl-3,6-dihydro-1,2-thiazine-1-oxides, has been studied, showing that the N–S bond of the sulfinamide moiety can be cleaved by nucleophiles, leading to derivatives of 4-sulfonylamino-cis-2-butene sulfinates. Under more strongly basic conditions, an elimination reaction can occur, resulting in the formation of 1-sulfonyl-pyrroles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide are not explicitly provided, related compounds such as methyl (styrylsulfonyl)acetate have been used as precursors for the synthesis of various derivatives, including 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and its amino and hydroxy derivatives. These derivatives exhibit different physical and chemical properties depending on their substituents and structural modifications .

科学研究应用

合成和化学性质

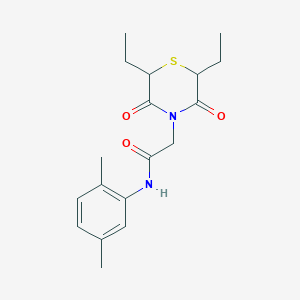

- 已开发出一种新型的铁催化串联磺酰化、C(sp2)-H 活化和环化反应,用于合成 (Z)-2-苯基-4-((苯磺酰基)亚甲基)-3,4-二氢-2H-苯并[e][1,2]噻嗪 1,1-二氧化物衍生物,具有操作方便、官能团耐受性好、采用廉价的 FeSO4 作为催化剂的特点 (张梅等,2023)。

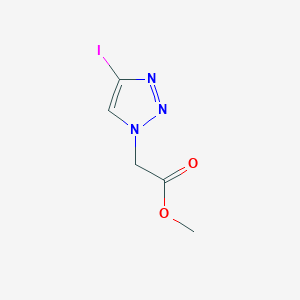

- 已经报道了从 β-氨基乙烷磺酰胺合成 1,2,4-噻二嗪烷 1,1-二氧化物,涉及胺与 α,β-不饱和乙烯磺酰氟的顺序迈克尔加成,然后进行 DBU 介导的硫(vi)氟交换反应 (姆齐利卡齐·库马洛等,2018)。

- 一项研究使用傅里叶变换红外和核磁共振光谱方法研究了 3-氨基-4-[4-(二甲氨基)苯基]-4,5-二氢-1,2,5-噻二唑 1,1-二氧化物的互变异构行为。研究结果表明,该化合物在粉末形式中显示出氨基和亚氨基构象异构体的痕迹 (阿里耶·格迪兹·埃尔图克等,2016)。

生物学和药物应用

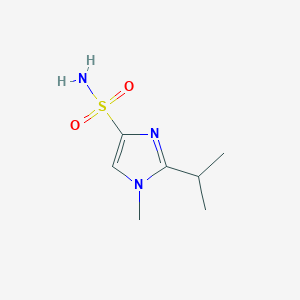

- 已经进行了一项研究,以识别咪唑烷二酮基序对使用噻二唑烷-1,1-二氧化物类似物对 4-苯基-1-芳基磺酰基咪唑烷二酮的细胞毒性的重要性。研究发现,仅用磺酰基取代咪唑烷二酮环的羰基部分会导致对各种癌细胞系的活性丧失,突出了咪唑烷二酮环平面的重要性 (金日焕、郑尚勋,2002)。

材料和工业应用

- 聚[(肼基偶氮)]噻唑衍生物已被合成并研究了其作为铸铁-碳合金在摩尔盐酸中腐蚀抑制剂的潜力。研究表明,这些衍生物显着提高了极化电阻并降低了腐蚀电流密度,其中一种衍生物在 50 mg/L 时表现出高达 97.8% 的保护能力 (H. M. El-Lateef 等,2021)。

催化和反应机理

- 已经报道了铑催化的苯基砜与炔烃的直接邻位烯基化,利用磺酰基官能团作为可修饰的导向基团。该方法有效地生产了硫代色满 1,1-二氧化物衍生物 (野茂一成等,2015)。

作用机制

Target of Action

It is known that compounds with a similar structure, such as thiazoles and benzothiadiazine-1,1-dioxides, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to exhibit antimicrobial and antifungal activities by inhibiting the synthesis of essential components in microbial cells .

Biochemical Pathways

Related compounds like 1,2,4-benzothiadiazine-1,1-dioxides have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .

属性

IUPAC Name |

2-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c23-28(24)15-5-4-12-22(28)18-8-10-19(11-9-18)29(25,26)21-13-14-27-20(16-21)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWGIKOYQFTPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)

![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)

![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)

![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)